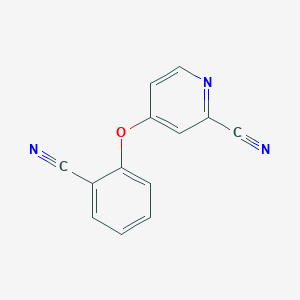
3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a heterocyclic molecule that contains both pyrazine and benzimidazole rings.
Scientific Research Applications
3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against various enzymes such as cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), and glycogen synthase kinase 3 (GSK-3). These enzymes play crucial roles in various physiological processes such as cell cycle regulation, signal transduction, and glucose metabolism. Therefore, the inhibition of these enzymes by 3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine can potentially lead to the development of novel therapeutics for various diseases such as cancer, Alzheimer's disease, and diabetes.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine involves the inhibition of various enzymes such as CDKs, MAPKs, and GSK-3. The binding of this compound to these enzymes leads to the disruption of their normal function, which ultimately leads to the inhibition of various physiological processes such as cell cycle regulation, signal transduction, and glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine are primarily related to its inhibitory activity against various enzymes. This compound has been shown to exhibit potent inhibitory activity against CDKs, MAPKs, and GSK-3, which play crucial roles in various physiological processes such as cell cycle regulation, signal transduction, and glucose metabolism. Therefore, the inhibition of these enzymes by 3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine can potentially lead to various biochemical and physiological effects such as cell cycle arrest, apoptosis, and altered glucose metabolism.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine in lab experiments include its potent inhibitory activity against various enzymes, its heterocyclic structure, and its potential applications in drug discovery and development. However, the limitations of using this compound in lab experiments include its high cost, its low solubility in aqueous solutions, and its potential toxicity.
Future Directions
There are several future directions for the research on 3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the potential applications of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
3. Elucidation of the molecular mechanism of action of this compound against various enzymes.
4. Development of novel analogs of this compound with improved potency and selectivity.
5. Investigation of the potential toxicity of this compound in vivo.
6. Evaluation of the pharmacokinetic properties of this compound in vivo.
7. Investigation of the potential applications of this compound in combination with other drugs or therapies.
Conclusion:
In conclusion, 3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound exhibits potent inhibitory activity against various enzymes such as CDKs, MAPKs, and GSK-3, which play crucial roles in various physiological processes. Therefore, the inhibition of these enzymes by 3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine can potentially lead to the development of novel therapeutics for various diseases. The future directions for the research on this compound include further optimization of the synthesis method, investigation of its potential applications in the treatment of various diseases, and development of novel analogs with improved potency and selectivity.
Synthesis Methods
The synthesis method of 3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine involves a multistep process that starts with the synthesis of 5-bromo-1-methylbenzimidazole. This compound is then reacted with 2-bromo-3-nitropyrazine to produce the desired product. The purity of the compound is then verified using various analytical techniques such as NMR spectroscopy and HPLC.
properties
IUPAC Name |
3-(5-bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN5/c1-18-9-3-2-7(13)6-8(9)17-12(18)10-11(14)16-5-4-15-10/h2-6H,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNLYXRVDIJTMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=C1C3=NC=CN=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-1-methylbenzimidazol-2-yl)pyrazin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2-morpholin-4-ylethoxy)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B7560227.png)

![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560244.png)




![N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7560282.png)



![2-(4-Chlorophenyl)-1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine](/img/structure/B7560317.png)